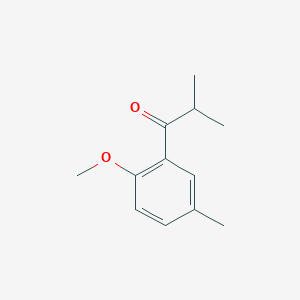

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)12(13)10-7-9(3)5-6-11(10)14-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXJGKYQKAGAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234459 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30574-34-6 | |

| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30574-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 2 Methoxy 5 Methylphenyl 2 Methylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will likely display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group (H-3) would appear as a doublet, while the proton ortho to the methyl group (H-6) would also be a doublet. The proton at the C-4 position is anticipated to show up as a doublet of doublets due to coupling with both adjacent protons.

The aliphatic region would be characterized by a septet for the methine proton of the isopropyl group, resulting from coupling with the six equivalent methyl protons. These two methyl groups would, in turn, appear as a doublet. The methoxy and the aromatic methyl protons are expected to be sharp singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~7.20 | d | ~2.0 | H-6 |

| ~7.05 | dd | ~8.5, 2.0 | H-4 |

| ~6.85 | d | ~8.5 | H-3 |

| ~3.85 | s | - | -OCH₃ |

| ~3.50 | sept | ~7.0 | -CH(CH₃)₂ |

| ~2.30 | s | - | Ar-CH₃ |

| ~1.15 | d | ~7.0 | -CH(CH₃)₂ |

Note: Predicted data based on analogous compounds and established NMR principles.

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typical for ketones. The aromatic carbons will appear in the range of ~110-160 ppm, with the carbon bearing the methoxy group being the most deshielded. The aliphatic carbons, including the methine and methyl carbons of the isopropyl group, the methoxy carbon, and the aromatic methyl carbon, will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O |

| ~158 | C-2 |

| ~135 | C-5 |

| ~132 | C-4 |

| ~128 | C-1 |

| ~125 | C-6 |

| ~112 | C-3 |

| ~56 | -OCH₃ |

| ~38 | -CH(CH₃)₂ |

| ~21 | Ar-CH₃ |

| ~19 | -CH(CH₃)₂ |

Note: Predicted data based on analogous compounds and established NMR principles.

To further confirm the structure, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the methine proton and the methyl protons of the isopropyl group, as well as the couplings between the aromatic protons.

An HMBC experiment would provide crucial information about the connectivity between protons and carbons that are two or three bonds apart. Key correlations would be expected between the methine proton of the isopropyl group and the carbonyl carbon, as well as with the carbons of the isopropyl methyl groups. Additionally, correlations between the methoxy protons and the C-2 carbon of the aromatic ring, and between the aromatic methyl protons and the C-5 carbon, would firmly establish the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This data allows for the unambiguous determination of its elemental composition. For the molecular formula C₁₂H₁₆O₂, the calculated exact mass would be approximately 192.1150 g/mol . The observation of a molecular ion peak with a mass-to-charge ratio (m/z) very close to this value would provide strong evidence for the proposed molecular formula.

The mass spectrum of this compound under electron ionization (EI) is expected to show a characteristic fragmentation pattern that can be used to confirm its structure. The molecular ion peak (M⁺) should be observable. A prominent fragmentation pathway for ketones is the alpha-cleavage, which involves the breaking of the bond between the carbonyl group and the adjacent carbon.

In this case, two primary alpha-cleavage pathways are possible:

Loss of the isopropyl radical (•CH(CH₃)₂), leading to the formation of the 2-methoxy-5-methylbenzoyl cation.

Loss of the 2-methoxy-5-methylphenyl radical, resulting in the formation of the isobutyryl cation.

The relative abundance of these fragment ions would depend on their stability. Other potential fragmentations could involve cleavages within the aromatic ring or the loss of small neutral molecules. The analysis of these fragmentation patterns provides a fingerprint of the molecule and serves as a confirmation of its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum is distinguished by several key absorptions that confirm its identity as an aromatic ketone.

The most prominent feature in the spectrum of an aromatic ketone is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. openstax.org Due to conjugation with the aromatic ring, the electron density of the carbonyl bond is slightly delocalized, which weakens the bond and lowers its vibrational frequency compared to a saturated aliphatic ketone. spectroscopyonline.com Consequently, the C=O stretch for aromatic ketones typically appears in the range of 1685–1690 cm⁻¹. openstax.org This is a shift of approximately 30 cm⁻¹ to a lower wavenumber compared to saturated ketones, which absorb near 1715 cm⁻¹. spectroscopyonline.compressbooks.pub

Another diagnostic peak for ketones is the C-C-C stretching vibration involving the carbonyl carbon. For aromatic ketones, this absorption is found in the 1300 to 1230 cm⁻¹ region. spectroscopyonline.com Additional characteristic absorptions for this compound include C-H stretches from the aromatic ring and the aliphatic methyl and methoxy groups, as well as C-O stretching from the methoxy ether linkage.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Ar-H) | 3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000-2850 | Medium |

| C=O Stretch | Aromatic Ketone | ~1690 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1475 | Medium-Weak |

| C-C-C Stretch | Ketone | 1300-1230 | Medium |

| C-O Stretch | Aryl Ether | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong |

X-ray Crystallography for Solid-State Structure Determination (as applied to related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although specific crystallographic data for this compound is not publicly available, analysis of closely related methoxyphenyl ketone derivatives provides significant insight into the structural information that can be obtained. nih.gov

This technique allows for the unambiguous determination of molecular conformation, including bond lengths, bond angles, and torsion angles. For instance, in the crystal structure of a related β-thiocarbonyl compound containing a methoxyphenyl group, the dihedral angle between two aromatic rings was determined to be 40.11 (16)°. nih.gov The study also revealed that the methoxy group was nearly coplanar with its attached benzene ring, with a C—C—O—C torsion angle of 179.1 (3)°. nih.gov

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces. In related structures, C—H⋯O interactions involving carbonyl oxygen atoms have been shown to be a key feature, leading to the formation of supramolecular chains and networks. nih.gov Such detailed structural data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 2: Example Crystal Structure Data for a Related Methoxyphenyl Compound (C₁₆H₁₆O₃S) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 18.769 (3) |

| b (Å) | 7.643 (1) |

| c (Å) | 10.0578 (16) |

| V (ų) | 1442.8 (4) |

| Z | 4 |

| O—C—C—O Torsion Angle (°) | 19.8 (4) |

| C—C—O—C Torsion Angle (°) | 179.1 (3) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in chemical analysis, used to separate, identify, and purify the components of a mixture. For a compound like this compound, various chromatographic techniques are employed to ensure its purity and to isolate it from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds. In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer, where it is ionized and fragmented.

The fragmentation pattern of an aromatic ketone is highly characteristic. whitman.edu For this compound, ionization would likely lead to several key fragmentation pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the isopropyl group is a highly favorable pathway. This would result in the formation of a stable acylium ion, [CH₃OC₆H₃(CH₃)CO]⁺.

Further Fragmentation: The resulting acylium ion can lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation. whitman.edu Cleavage of the bond alpha to the aromatic ring can also lead to a fragment at m/z 77, corresponding to the phenyl ion itself. whitman.edu

The resulting mass spectrum, with its unique pattern of fragment ions and their relative abundances, serves as a molecular fingerprint for structural confirmation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [CH₃OC₆H₃(CH₃)CO]⁺ | α-cleavage (loss of isopropyl radical, •C₃H₇) |

| 121 | [CH₃OC₆H₃(CH₃)]⁺ | Loss of CO from the acylium ion |

| 77 | [C₆H₅]⁺ | Cleavage alpha to the aromatic group and subsequent losses |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS analysis. mdpi.com

Using a technique like High-Performance Liquid Chromatography (HPLC), this compound can be separated from non-volatile impurities. The eluent from the HPLC column is then introduced into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI). ESI allows for the ionization of the analyte directly from the liquid phase, usually by forming protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). uni.lu This process minimizes fragmentation, allowing for the clear determination of the molecular weight of the compound. LC-MS is frequently used for the detection and isolation of acetophenone (B1666503) derivatives from various matrices. researchgate.net

Table 4: Predicted Adduct Ions in LC-MS Analysis of this compound (MW = 192.25) uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₁₇O₂]⁺ | 193.12 |

| [M+Na]⁺ | [C₁₂H₁₆O₂Na]⁺ | 215.10 |

| [M+K]⁺ | [C₁₂H₁₆O₂K]⁺ | 231.08 |

| [M+NH₄]⁺ | [C₁₂H₂₀NO₂]⁺ | 210.15 |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for both the quantification (analytical HPLC) and purification (preparative HPLC) of compounds. auroraprosci.com

For analytical purposes, reversed-phase HPLC is the most common method for assessing the purity of aromatic ketones. A C18 (octadecylsilyl) column is typically used as the stationary phase, while the mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. epa.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound provides strong chromophores that absorb UV light. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined.

For preparative purposes, the same principles are applied but on a larger scale. A larger column with more stationary phase is used to handle greater quantities of the sample mixture. The goal is to separate the target compound from byproducts and starting materials, with fractions of the eluent being collected over time. The fractions containing the pure compound are then combined and the solvent is evaporated to yield the purified product.

Table 5: Typical HPLC Conditions for Analysis of an Aromatic Ketone

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water auroraprosci.com |

| Flow Rate | ~1.0 mL/min auroraprosci.comepa.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) auroraprosci.com |

| Detector | UV-Vis (e.g., at 254 nm or λₘₐₓ) |

| Injection Volume | 5-20 µL auroraprosci.com |

Chemical Reactivity and Transformation Pathways of 1 2 Methoxy 5 Methylphenyl 2 Methylpropan 1 One

Reactions Involving the Ketone Functional Group

The ketone group, characterized by a carbonyl (C=O) moiety bonded to two carbon atoms, is a site of significant chemical activity, primarily involving reactions at the electrophilic carbonyl carbon and the adjacent α-carbons.

The carbonyl group of 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-one can be readily reduced to a secondary alcohol, forming 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-ol. This transformation is typically achieved using complex metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose, with LiAlH₄ being a significantly stronger reducing agent. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

| Reagent | Product | Reaction Type |

|---|---|---|

| Sodium borohydride (NaBH₄) followed by H₂O or mild acid | 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-ol | Nucleophilic Addition (Hydride Reduction) |

| Lithium aluminum hydride (LiAlH₄) followed by aqueous workup | 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-ol | Nucleophilic Addition (Hydride Reduction) |

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. ncert.nic.in The oxidation of this compound requires vigorous conditions with strong oxidizing agents, such as potassium permanganate (B83412) or potassium dichromate in hot, acidic solutions. Such reactions typically proceed via cleavage of the carbon-carbon bonds adjacent to the carbonyl group. ncert.nic.in This process, known as oxidative cleavage, would break down the molecule to yield a mixture of carboxylic acids, including 2-methoxy-5-methylbenzoic acid. Due to the harsh conditions required, these reactions can be difficult to control and may result in multiple products.

The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile. It is susceptible to attack by a wide range of nucleophiles. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds across the carbonyl double bond. ncert.nic.in The reaction of this compound with a Grignard reagent, followed by acidic workup, would yield a tertiary alcohol.

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide salt | 2-(2-methoxy-5-methylphenyl)-3-methylbutan-2-ol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide salt | 1-(2-methoxy-5-methylphenyl)-1-phenyl-2-methylpropan-1-ol |

| Sodium cyanide (NaCN) with acid (HCN) | Cyanohydrin | 2-hydroxy-2-(2-methoxy-5-methylphenyl)-3-methylbutanenitrile |

Transformations of the Aromatic Ring

The benzene (B151609) ring in this compound is substituted with three groups that influence its reactivity in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the substituents already present on the ring. In this molecule, the ring is substituted with a methoxy (B1213986) group, a methyl group, and an isobutyryl group (a type of acyl group).

Activating Groups : The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups that activate the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.orgquora.com

Deactivating Group : The isobutyryl group (-C(O)CH(CH₃)₂) is an electron-withdrawing group that deactivates the ring, making it less reactive. mnstate.edu

The methoxy and methyl groups significantly enhance the reactivity of the aromatic ring through their electron-donating properties.

The methoxy group is a strong activating group. It exerts a dual electronic effect:

Resonance Effect (+R) : The oxygen atom's lone pairs can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This powerful electron-donating resonance effect is the dominant factor. organicchemistrytutor.com

Inductive Effect (-I) : Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. However, this effect is weaker than the resonance effect. libretexts.org

The methyl group is a weak activating group. It donates electron density primarily through two mechanisms:

Inductive Effect (+I) : Alkyl groups are electron-releasing through induction, pushing electron density into the ring and stabilizing the carbocation intermediate formed during electrophilic attack. quora.com

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring, further increasing electron density.

Together, these activating groups make the aromatic ring of this compound a rich nucleophile, readily undergoing reactions like nitration, halogenation, and Friedel-Crafts reactions, with substitution primarily directed to the position ortho to the strongly activating methoxy group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Methoxy (-OCH₃) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | +I (Donating) | Hyperconjugation (Donating) | Weakly Activating | Ortho, Para |

| Isobutyryl (-COR) | -I (Withdrawing) | -R (Withdrawing) | Moderately Deactivating | Meta |

Reactions of the 2-Methylpropan-1-one Side Chain

The 2-methylpropan-1-one side chain is susceptible to several important transformations, including reduction of the carbonyl group, oxidation, and reactions involving the formation of an enolate intermediate.

Reduction of the Carbonyl Group:

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and reaction conditions employed.

Reduction to an Alcohol: Treatment with hydride reducing agents, such as sodium borohydride (NaBH₄), will reduce the ketone to the corresponding secondary alcohol, 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-ol. This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. blogspot.commasterorganicchemistry.com

Clemmensen Reduction: For the complete removal of the carbonyl oxygen to form an alkane, the Clemmensen reduction is a suitable method. wikipedia.orgjk-sci.comlibretexts.org This reaction is particularly effective for aryl-alkyl ketones and is carried out using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). juniperpublishers.comannamalaiuniversity.ac.in The product of this reaction would be 1-isobutyl-2-methoxy-5-methylbenzene.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄), Ethanol (B145695) | 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-ol |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl), Heat | 1-Isobutyl-2-methoxy-5-methylbenzene |

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation offers a pathway to convert the ketone into an ester. This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.govorganicchemistrytutor.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of alkyl aryl ketones, the aryl group generally has a higher migratory aptitude than the alkyl group. adichemistry.comorganic-chemistry.org Therefore, the expected major product of the Baeyer-Villiger oxidation of this compound is 2-methoxy-5-methylphenyl 2-methylpropanoate.

| Reaction Type | Reagents and Conditions | Major Product |

|---|---|---|

| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA), Chloroform | 2-Methoxy-5-methylphenyl 2-methylpropanoate |

Alpha-Halogenation:

The carbon atom adjacent to the carbonyl group (the α-carbon) in the 2-methylpropan-1-one side chain possesses an acidic proton. This proton can be removed by a base to form an enolate intermediate, which can then react with electrophiles. A common example of this reactivity is α-halogenation. pressbooks.pubwikipedia.org The reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone will exist in equilibrium with its enol tautomer. The enol can then react with a halogen (e.g., Br₂) to yield the mono-halogenated product, 1-bromo-1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-one. youtube.comyoutube.com

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. The reaction with a halogen will also result in α-halogenation. Due to the electron-withdrawing nature of the introduced halogen, any remaining α-protons become more acidic, often leading to polyhalogenation if excess halogen is used. pressbooks.pubwikipedia.org However, in the case of this compound, there is only one α-hydrogen, so only mono-halogenation is possible.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Bromination | Bromine (Br₂), Acetic Acid (CH₃COOH) | 1-Bromo-1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-one |

| Base-Promoted Bromination | Bromine (Br₂), Sodium Hydroxide (NaOH) | 1-Bromo-1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-one |

Mechanistic Studies of Key Chemical Reactions

Mechanism of Clemmensen Reduction:

Mechanism of Baeyer-Villiger Oxidation:

The mechanism of the Baeyer-Villiger oxidation is well-understood and proceeds through a number of distinct steps. wikipedia.orgorganicchemistrytutor.com

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the peroxyacid, which increases the electrophilicity of the carbonyl carbon. organicchemistrytutor.com

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org

Rearrangement: In a concerted step, one of the groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, while the carboxylate anion is eliminated as a leaving group. This migration is the rate-determining step of the reaction. wikipedia.org The group with the higher migratory aptitude will preferentially migrate. For this compound, the electron-rich 2-methoxy-5-methylphenyl group is expected to migrate in preference to the isopropyl group.

Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the final ester product.

The stereochemistry of the migrating group is retained during the rearrangement. organicchemistrytutor.com

Design, Synthesis, and Chemical Investigation of Analogues and Derivatives of 1 2 Methoxy 5 Methylphenyl 2 Methylpropan 1 One

Strategies for Structural Modification and Diversification

The structural framework of 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one offers multiple sites for chemical modification, primarily centered on the substituted aromatic ring and the alkyl ketone side chain. These modifications are instrumental in systematically altering the molecule's physicochemical properties.

Modifications to the Aromatic Ring Substituents

The aromatic portion of the molecule, a 1,4-disubstituted benzene (B151609) ring bearing methoxy (B1213986) and methyl groups, is amenable to various synthetic transformations.

Modification of the Methoxy Group: The methoxy group is a key feature that can be altered to modulate electronic and steric properties. O-demethylation, typically achieved with reagents like boron tribromide (BBr₃), would yield the corresponding phenol, 1-(2-hydroxy-5-methylphenyl)-2-methylpropan-1-one. This phenolic hydroxyl group can then serve as a handle for further derivatization, such as etherification with a range of alkyl or aryl halides to introduce bulkier or more functionalized alkoxy groups. libretexts.org

Modification of the Methyl Group: The methyl group at the C-5 position can be oxidized to afford a carboxylic acid (via potassium permanganate) or a benzylic alcohol. It can also be halogenated, for instance, using N-bromosuccinimide (NBS), to introduce a reactive benzylic bromide, which is a versatile precursor for nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy and methyl groups activates the aromatic ring towards further electrophilic substitution. Reactions such as nitration, halogenation, or sulfonation would likely introduce new substituents at the C-3 or C-4 positions, ortho to the existing activating groups, leading to polysubstituted aromatic derivatives.

Alterations of the Alkyl Ketone Moiety

The isobutyryl side chain provides another hub for structural diversification.

Carbonyl Group Reactions: The ketone's carbonyl group is a primary site for modification. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-ol. It can also undergo reactions with Grignard reagents to produce tertiary alcohols. Furthermore, it can serve as a precursor for the synthesis of imines and other nitrogen-containing heterocycles through condensation reactions with primary amines. researchgate.net

Alpha-Carbon Chemistry: The α-carbon (C-2) of the ketone can be functionalized. For example, α-halogenation can be achieved under acidic or basic conditions. The resulting α-halo ketone is a potent electrophile for substitution reactions.

Chain Length and Branching: The isopropyl group can be replaced with other alkyl or aryl groups. This is typically achieved by selecting a different acylating agent during the primary synthesis (e.g., using propionyl chloride instead of isobutyryl chloride in a Friedel-Crafts reaction would yield the propiophenone (B1677668) analogue). youtube.com

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its chemical or biological activity. In a non-clinical context, this could refer to properties like catalytic activity, receptor binding affinity, or enzyme inhibition. For the derivatives of this compound, a hypothetical SAR study could be established to investigate their potential as inhibitors of a specific enzyme, for instance, monoamine oxidase B (MAO-B). nih.govsmu.ac.za

The potency of enzyme inhibition can be influenced by both the electronic nature and the steric bulk of substituents on the phenyl ring. nih.gov Electron-withdrawing groups or bulky substituents can enhance inhibitory activity. nih.govsmu.ac.za The following table illustrates a hypothetical SAR for a series of analogues against MAO-B.

| Compound | Modification | Hypothetical IC₅₀ (µM) for MAO-B Inhibition | Rationale |

|---|---|---|---|

| Parent Compound | -OCH₃ at C-2, -CH₃ at C-5 | 15.0 | Baseline activity. |

| Analogue 1 | -OH at C-2 (Demethylation) | 10.5 | Potential for hydrogen bonding with the enzyme's active site. nih.gov |

| Analogue 2 | -NO₂ at C-4 | 5.2 | Strong electron-withdrawing group may enhance binding affinity. nih.govsmu.ac.za |

| Analogue 3 | -Br at C-4 | 8.7 | Electron-withdrawing and lipophilic character may improve interaction. |

| Analogue 4 | -CH(CH₃)₂ replaced with -CH₃ (Acetophenone derivative) | 25.0 | Reduced steric bulk at the ketone moiety may decrease binding efficiency. |

| Analogue 5 | Carbonyl C=O reduced to -CH(OH) | > 50 | Loss of the carbonyl group, which may be a key pharmacophore, likely abolishes activity. |

Synthetic Accessibility and Derivatization Potential

The parent compound, this compound, is synthetically accessible through standard organic chemistry reactions, most notably the Friedel-Crafts acylation. youtube.comyoutube.comtamu.edu This reaction would involve the treatment of 4-methylanisole (B47524) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comscirp.orgquizlet.com The methoxy group is a strong ortho-, para-director, and while acylation typically favors the para position due to less steric hindrance, the presence of the methyl group at the para position directs the acylation to the ortho position (C-2). researchgate.net

The derivatization potential of the core structure is substantial. As outlined in section 5.1, the key functional groups—the aromatic ring, the methoxy and methyl substituents, and the ketone moiety—all serve as points for further chemical elaboration. This allows for the systematic synthesis of a library of related compounds for SAR studies or for the development of materials with tailored properties.

Novel Derivatives with Modified Spectroscopic Signatures

The structural modifications described above will invariably lead to predictable changes in the spectroscopic signatures of the resulting derivatives. These changes are invaluable for confirming the success of a synthetic transformation and for characterizing the new compounds.

Key spectroscopic techniques for characterization include Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). The expected spectral data for the parent compound and some hypothetical derivatives are summarized in the table below.

| Compound | Modification | Expected IR (C=O stretch, cm⁻¹) | Expected ¹H NMR Key Signals (δ, ppm) | Expected ¹³C NMR Key Signals (δ, ppm) |

|---|---|---|---|---|

| Parent Compound | - | ~1680 | ~3.8 (s, 3H, -OCH₃), ~2.3 (s, 3H, Ar-CH₃), ~3.4 (sept, 1H, -CH(CH₃)₂), ~1.1 (d, 6H, -CH(CH₃)₂) | ~205 (C=O), ~158 (C-OCH₃), ~135 (C-CH₃), ~55 (-OCH₃), ~38 (-CH), ~21 (Ar-CH₃), ~19 (-CH(CH₃)₂) |

| Analogue 1 | -OH at C-2 | ~1650 (H-bonding), ~3300 (br, O-H) | Disappearance of -OCH₃ signal at ~3.8 ppm, appearance of broad -OH signal. Aromatic protons shift. | C-OH signal shifts upfield from C-OCH₃. Other aromatic carbon signals are adjusted. |

| Analogue 2 | -NO₂ at C-4 | ~1690 | Aromatic proton signals will be shifted downfield due to the electron-withdrawing effect of the nitro group. | Aromatic carbon signals will show significant downfield shifts, especially the carbon bearing the nitro group. |

| Analogue 5 | Carbonyl reduced to -CH(OH) | No C=O stretch, ~3400 (br, O-H) | Appearance of a new signal for the -CH(OH)- proton (~4.5-5.0 ppm). Disappearance of the septet for the α-proton. | Disappearance of the C=O signal (~205 ppm), appearance of a -CH(OH)- signal (~70-75 ppm). |

Theoretical and Computational Studies of 1 2 Methoxy 5 Methylphenyl 2 Methylpropan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are widely used to investigate the structural and electronic properties of organic molecules due to their favorable balance between computational cost and accuracy. For a molecule like 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one, DFT calculations are typically performed using functionals such as B3LYP or B3PW91 combined with a suitable basis set, for instance, 6-311G(d,p), to achieve reliable predictions. epstem.netepstem.net These calculations can optimize the molecular geometry to its lowest energy state and derive a wealth of electronic and spectroscopic data.

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

For aromatic ketones similar to this compound, the HOMO is typically localized on the electron-rich methoxy- and methyl-substituted phenyl ring, while the LUMO is often centered on the carbonyl group and the aromatic ring. Molecular Electrostatic Potential (MEP) maps further visualize the electronic landscape, indicating regions of negative potential (in red), which are prone to electrophilic attack, and regions of positive potential (in blue), which are susceptible to nucleophilic attack. In this molecule, the carbonyl oxygen would be a site of high negative potential.

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Index of chemical reactivity and stability |

| Dipole Moment | 2.5 to 3.5 D | Measures molecular polarity |

Note: The values presented are typical ranges for structurally similar aromatic ketones and are for illustrative purposes.

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict NMR chemical shifts (¹H and ¹³C) with high accuracy. epstem.netepstem.net Theoretical vibrational frequencies (IR) can also be computed, though they are often scaled by a factor to correct for anharmonicity and other systematic errors. epstem.net

These theoretical spectra serve as a powerful complement to experimental data, aiding in the assignment of complex spectra and confirming molecular structures. For this compound, calculations would predict characteristic IR peaks for the C=O stretch of the ketone and C-O stretches of the ether, as well as distinct signals in the ¹H and ¹³C NMR spectra corresponding to the aromatic, methoxy (B1213986), methyl, and isopropyl protons and carbons.

| Spectroscopic Data | Predicted Feature | Corresponding Functional Group |

| IR Frequency | ~1680-1700 cm⁻¹ | C=O (Ketone) stretch |

| IR Frequency | ~1240-1260 cm⁻¹ | Asymmetric C-O (Aryl Ether) stretch |

| ¹H NMR Shift | ~3.8-4.0 ppm | -OCH₃ (Methoxy) protons |

| ¹H NMR Shift | ~2.3-2.5 ppm | Ar-CH₃ (Methyl) protons |

| ¹³C NMR Shift | ~195-205 ppm | C=O (Carbonyl) carbon |

| UV-Vis (λmax) | ~250 nm and ~300 nm | π → π* and n → π* transitions |

Note: These are representative predicted values based on computational studies of analogous compounds.

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are crucial to its function and reactivity. Molecular modeling techniques, particularly geometry optimization through quantum chemical calculations, are used to determine the most stable conformation. For this compound, the key conformational variables include the dihedral angles between the phenyl ring and the carbonyl group, as well as the orientation of the methoxy and isopropyl groups.

The most stable conformer is likely one that minimizes steric hindrance between the bulky isopropyl group and the ortho-methoxy group on the phenyl ring. Potential Energy Surface (PES) scans can be performed by systematically rotating specific bonds (e.g., the Ar-C(O) bond) to map the energy landscape and identify low-energy conformers and the rotational barriers between them. researchgate.net This analysis provides detailed insights into the molecule's preferred shape and dynamic behavior.

Reactivity Prediction and Mechanistic Insights via Computational Methods

Computational methods offer powerful predictive capabilities for chemical reactivity. By analyzing the electronic properties derived from DFT calculations, one can identify the most probable sites for chemical reactions.

Nucleophilic and Electrophilic Sites: The MEP map clearly identifies the carbonyl oxygen as the most nucleophilic site, making it a prime target for protonation or coordination to Lewis acids. The carbonyl carbon, conversely, is electrophilic and susceptible to attack by nucleophiles.

Frontier Orbitals: The distribution of the HOMO and LUMO provides further insight. The localization of the HOMO on the aromatic ring suggests that it will be the site of electrophilic aromatic substitution, while the LUMO's concentration on the carbonyl group indicates its role in nucleophilic addition reactions.

Reaction Mechanisms: DFT can be used to model entire reaction pathways, calculating the structures and energies of reactants, transition states, and products. This allows for the elucidation of reaction mechanisms, such as the reduction of the ketone or its reaction with Grignard reagents, providing a level of detail that is often difficult to obtain experimentally.

Intermolecular Interactions and Hydrogen Bonding (as seen in related compounds)

Although this compound cannot act as a hydrogen bond donor, its oxygen atoms make it a potential hydrogen bond acceptor. The lone pairs on the carbonyl oxygen and the ether oxygen can form hydrogen bonds with proton-donating molecules, such as water or alcohols. ncert.nic.in The strength of these interactions depends on the steric accessibility and the negative electrostatic potential of the oxygen atoms. The carbonyl oxygen is generally a stronger hydrogen bond acceptor than the ether oxygen.

In the solid state or in solution, these hydrogen bonds, along with other intermolecular forces like van der Waals interactions and π-π stacking (if sterically permitted), would govern the molecule's physical properties, such as its boiling point and solubility. The study of intermolecular H-bonding in related molecules like ethanol (B145695) and methoxymethane shows that such interactions significantly raise boiling points compared to non-polar compounds of similar mass. learncbse.in

Non Clinical Applications and Materials Science Relevance of 1 2 Methoxy 5 Methylphenyl 2 Methylpropan 1 One

Role as Synthetic Intermediates for Complex Organic Molecules

Ketones are fundamental building blocks in organic synthesis, valued for their ability to undergo a wide range of chemical transformations. acs.org The carbonyl group in compounds like 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one is a key reaction center, allowing for the construction of more complex molecular architectures.

Substituted aryl alkyl ketones are crucial precursors in the synthesis of pharmaceuticals, fine chemicals, and natural products. acs.org The presence of the methoxy (B1213986) and methyl groups on the phenyl ring of this specific compound influences its reactivity and provides handles for further functionalization. Synthetic strategies involving such ketones often include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. For instance, reactions with Grignard reagents can convert the ketone into a tertiary alcohol, a common structure in many complex molecules. ncert.nic.in

Reduction Reactions: The ketone can be reduced to a secondary alcohol, which is another important functional group in organic synthesis.

Alpha-Functionalization: The carbon atoms adjacent to the carbonyl group can be deprotonated to form enolates, which are powerful nucleophiles used in forming new carbon-carbon bonds.

Condensation Reactions: Ketones can participate in reactions like the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active compounds. researchgate.net

The specific arrangement of substituents on the aromatic ring can direct further reactions, such as electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This versatility makes this compound and related structures valuable intermediates for chemists creating novel and complex organic molecules. researchgate.netmdpi.com

Applications in Material Science

The electronic properties inherent in aromatic ketones suggest potential applications in the field of materials science, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs) are constructed from layers of organic materials that emit light when an electric current is applied. mdpi.com The performance of these devices depends heavily on the properties of the materials used, including their ability to transport charge (holes and electrons) and their photophysical characteristics. nih.gov

While direct studies on this compound for OLEDs are not prominent, the broader class of aryl-substituted organic molecules is extensively researched for this purpose. nih.govresearchgate.net Compounds with aromatic rings, like carbazole (B46965) and acridine (B1665455) derivatives, are often used as host materials or in hole-transporting layers due to their electronic properties and thermal stability. mdpi.comnih.gov The methoxy and methyl substitutions on the phenyl ring can modulate the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical aspect of designing efficient OLED materials. The incorporation of electron-donating (like methoxy) and electron-accepting moieties is a common strategy in designing materials for OLEDs. nih.gov

| Component Type | Role in OLED | Relevant Molecular Feature | Example Compound Class |

| Hole-Transporting Layer (HTL) | Facilitates the movement of positive charges (holes) from the anode. | Electron-rich aromatic systems. | Aryl-substituted acridanes, Triphenylamines. mdpi.comnih.gov |

| Host Material | Forms a matrix for the light-emitting dopant, facilitating energy transfer. | High triplet energy, good charge carrier mobility. | Carbazole derivatives. mdpi.comnih.gov |

| Emitter | Emits light upon recombination of electrons and holes. | Tunable electronic structure for specific emission colors. | Compounds exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov |

This table illustrates the roles of related aryl-substituted compounds in OLEDs, suggesting the potential areas of research for ketones like this compound.

A photosensitizer is a molecule that absorbs light and transfers the energy to another molecule. Ketones, particularly aromatic ketones, are a well-established class of photosensitizers. alfa-chemistry.comresearchgate.net The mechanism involves the carbonyl group's non-bonding electrons (n) being excited by UV or visible light to an anti-bonding π* orbital (an n→π* transition). libretexts.orgnih.gov This initially forms an excited singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet state. nih.gov

This triplet state is the key to photosensitization. It can transfer its energy to other molecules, initiating photochemical reactions. libretexts.org Benzophenone (B1666685) is a classic example of a ketone photosensitizer used in various applications, including organic synthesis and polymerization. libretexts.orgnih.gov Given its structural similarity as an aromatic ketone, this compound is expected to exhibit photosensitizing properties. Such properties are valuable in fields like photochemistry, dye-sensitized solar cells, and phototherapy. alfa-chemistry.com

Research in General Enzyme Inhibition Studies

The search for new enzyme inhibitors is a cornerstone of drug discovery and biochemical research. Substituted aromatic compounds are frequently explored for their potential to interact with enzyme active sites. Methoxy-substituted compounds, in particular, have shown activity against various enzymes. For example, methoxy-substituted chalcones have been evaluated as inhibitors of human monoamine oxidase (MAO), an important enzyme in neuroscience. researchgate.net Similarly, methoxy derivatives of resveratrol (B1683913) have been studied for their effects on enzymes involved in platelet aggregation. nih.gov

Receptor Binding Research (non-clinical focus)

Ligand binding assays are essential tools used to study the interaction between molecules (ligands) and biological targets like receptors. wikipedia.orgspringernature.com These assays help in identifying compounds that can bind to a specific receptor and modulate its activity. The research often focuses on understanding the structural requirements for a ligand to bind with high affinity and selectivity.

Aryl-substituted compounds are a common motif in ligands designed for various receptors. For instance, studies on aryl-substituted phenylalanines have been conducted to understand their binding modes at AMPA receptors, which are critical for neurotransmission. nih.gov The specific substitutions on the aromatic ring are crucial for determining the binding affinity and whether the compound acts as an agonist or antagonist. nih.gov Although this compound has not been specifically highlighted in receptor binding studies, its defined three-dimensional structure and pattern of substitution make it a candidate for investigation in non-clinical research aimed at discovering new receptor ligands.

Development as Chemical Probes for Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. mdpi.comnih.gov These probes often consist of three key components: a recognition element that binds to the target, a reactive group for covalent attachment, and a reporter tag (like a fluorescent dye or biotin) for detection. researchgate.netunimi.it

The benzophenone moiety, a simple aromatic ketone, is widely used as a photoreactive group in chemical probes. unimi.it Upon irradiation with UV light, the benzophenone group can form a covalent bond with nearby amino acid residues in a protein's binding site, a technique known as photoaffinity labeling. This allows researchers to permanently tag and subsequently identify the protein target of a molecule.

Given that this compound is an aromatic ketone, its core structure is analogous to the benzophenone cross-linker. This suggests its scaffold could be modified to create novel chemical probes. By incorporating a reporter tag and ensuring the molecule retains affinity for a specific biological target, derivatives of this compound could be developed into valuable tools for chemical biology research, helping to identify protein targets and elucidate complex biological pathways. unimi.itresearchgate.net

Potential in Agrochemical Research (based on related compound classes)

While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, its chemical structure, belonging to the class of substituted aromatic ketones (acetophenones), allows for informed speculation on its potential roles. The broader family of acetophenone (B1666503) derivatives has been a subject of interest in agrochemical research, demonstrating a range of biological activities that could be relevant for crop protection. nih.govresearchgate.net Analysis of structurally similar compounds provides a basis for identifying potential research directions for this specific molecule.

The herbicidal activity of small aromatic methyl ketones is an area of active investigation. nih.govnih.gov Structure-activity relationship (SAR) studies on these compounds reveal that the type and position of substituents on the aromatic ring are crucial for their biological effects. nih.govacs.org For instance, certain polysubstituted acetophenones, such as xanthoxyline and acetosyringone, have demonstrated notable herbicidal properties. nih.gov Research indicates that compounds with methoxy groups on the phenyl ring can exhibit modest inhibitory effects on the shoot and root elongation of certain plant species. nih.gov The mechanism of action for some ketone-based herbicides involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target in weed control. nih.govacs.org Given that this compound possesses a substituted aromatic ring, a core feature of these herbicidal ketones, it could be a candidate for screening against HPPD or other plant-specific biological targets.

In the realm of fungicides, various acetophenone derivatives have shown considerable activity against significant fungal plant pathogens, including species from the genera Colletotrichum, Botrytis, and Fusarium. nih.govglobethesis.com The fungicidal potential of these compounds is also heavily influenced by their substitution patterns. For example, a study on acetophenone analogues found that a derivative, compound 2-5d, displayed potent inhibitory activity against C. gloeosporioides and B. cinerea. globethesis.com Furthermore, the core structure of an aromatic ketone is present in some commercial fungicides. Isofetamid, for instance, is an amide fungicide that contains a substituted phenyl ketone moiety and acts as a succinate (B1194679) dehydrogenase inhibitor (SDHI). nih.gov This suggests that the ketone scaffold present in this compound could serve as a foundation for developing new fungicidal agents.

The acetophenone class has also been explored for its insecticidal and insect-repelling properties. nih.govresearchgate.net Naturally occurring acetophenones in plants can act as defense mechanisms against insects. nih.gov Synthetic derivatives can serve as attractants or repellents for various insect species, which is a valuable trait for developing pest management strategies like trap cropping. researchgate.netnih.gov The specific methoxy and methyl substitutions on the phenyl ring of this compound could modulate its interaction with insect olfactory receptors, warranting investigation into its potential as a semiochemical for pest control.

The following table summarizes the observed agrochemical activities of compounds structurally related to this compound, highlighting the potential areas for its future investigation.

| Compound Class/Example | Core Structure | Relevant Substitutions | Observed Agrochemical Activity | Potential Implication for Target Compound |

| Xanthoxyline nih.gov | Acetophenone | Polysubstituted (methoxy groups) | Herbicidal; Plant growth inhibitor | The methoxy group on the target compound may contribute to potential herbicidal properties. |

| Acetosyringone nih.gov | Acetophenone | Polysubstituted (methoxy, hydroxy groups) | Herbicidal; Allelochemical | Suggests that substituted phenyl ketones can interfere with plant growth. |

| Hydroxy-substituted acetophenones nih.gov | Acetophenone | Hydroxy groups | Antifungal against Colletotrichum, Botrytis, Alternaria, and Fusarium | The core ketone structure is relevant for potential antifungal activity. |

| Isofetamid nih.gov | Aromatic Ketone | Substituted phenyl, amide linkage | Fungicidal; Succinate Dehydrogenase Inhibitor (SDHI) | The aromatic ketone scaffold is a viable pharmacophore for fungicides. |

| Natural Acetophenones nih.govresearchgate.net | Acetophenone | Various natural substitutions | Insect repellent | The target compound could be screened for insect repellent or attractant properties. |

Based on the activities of these related compound classes, this compound emerges as a molecule with theoretical potential in multiple areas of agrochemical research. Its structural features—a substituted aromatic ketone—are common to molecules with demonstrated herbicidal, fungicidal, and insect-modulating activities. Future research involving bioassays in these areas would be necessary to determine if this specific substitution pattern confers any useful biological activity for agricultural applications.

Conclusion and Future Directions in the Research of 1 2 Methoxy 5 Methylphenyl 2 Methylpropan 1 One

Synthesis and Characterization Gaps

A significant gap in the current scientific literature is the absence of detailed, optimized, and green synthetic routes to 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one. While the classical Friedel-Crafts acylation of 4-methylanisole (B47524) with 2-methylpropanoyl chloride would be the most probable synthetic pathway, there is a need to explore more environmentally benign and efficient methodologies. organic-chemistry.orgprocat.in Future research could focus on utilizing solid acid catalysts, such as zeolites, which have been shown to be effective and reusable in the acylation of anisole (B1667542), potentially offering high selectivity and reducing corrosive waste associated with traditional Lewis acid catalysts like aluminum chloride. procat.inresearchgate.net

Furthermore, a comprehensive characterization of this compound is currently lacking. A complete spectroscopic profile would be essential for its unambiguous identification and for quality control in any future synthetic endeavors. This would involve a combination of techniques to provide a full structural elucidation. researchgate.netquora.com

Table 1: Essential Characterization Techniques for this compound

| Technique | Purpose | Expected Data |

| ¹H NMR | To determine the number and environment of protons. | Chemical shifts and coupling constants for the aromatic, methoxy (B1213986), methyl, and isopropyl protons. |

| ¹³C NMR | To identify the number and types of carbon atoms. | Chemical shifts for the carbonyl carbon, aromatic carbons, and aliphatic carbons. |

| FT-IR | To identify functional groups. | A characteristic strong absorption for the carbonyl (C=O) group around 1700 cm⁻¹. quora.com |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the compound's molecular weight and characteristic fragment ions. quora.com |

| X-ray Crystallography | To determine the precise three-dimensional structure. | Bond lengths, bond angles, and crystal packing information, providing unequivocal structural proof. quora.com |

Untapped Reactivity Pathways

The reactivity of this compound is largely unexplored. The presence of a sterically hindered ketone group suggests that its reactivity may differ from less hindered analogues. documentsdelivered.com Investigating its behavior in fundamental organic reactions could reveal interesting and potentially useful chemical transformations.

One area of interest is the reduction of the carbonyl group. While standard reductions like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) are common for aromatic ketones, the steric hindrance in this molecule might necessitate the exploration of milder or more specialized reducing agents. youtube.com The selective reduction to the corresponding alcohol, 1-(2-methoxy-5-methylphenyl)-2-methylpropan-1-ol, could also be a valuable transformation, providing a precursor for further derivatization.

The α-hydrogens of the isopropyl group, while sterically hindered, could potentially undergo enolate formation. youtube.com The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) could facilitate the formation of an enolate, which could then be reacted with various electrophiles to introduce new functional groups at the α-position. The regioselectivity of such reactions would be a key point of investigation.

Potential for Novel Derivative Discovery

Substituted acetophenones are valuable precursors in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. rasayanjournal.co.inresearchgate.net this compound could serve as a building block for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. wisdomlib.org

For instance, condensation reactions with various aldehydes could lead to the formation of chalcone-like structures. nih.gov Chalcones are known to exhibit a broad spectrum of biological activities. Additionally, reactions with hydrazines or hydroxylamine (B1172632) could yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively, which are important scaffolds in drug discovery. wisdomlib.org The unique substitution pattern of the starting ketone could impart interesting properties to these new heterocyclic systems.

Table 2: Potential Derivative Classes from this compound

| Reactant | Resulting Derivative Class | Potential Significance |

| Aromatic Aldehydes | Chalcones | Precursors to flavonoids and other biologically active molecules. |

| Hydrazine | Pyrazolines | Core structure in many pharmaceutical agents. |

| Substituted Hydrazines | N-Substituted Pyrazoles | Access to a wider range of functionalized pyrazole derivatives. |

| Hydroxylamine | Isoxazoles/Isoxazolines | Important five-membered heterocyclic compounds in medicinal chemistry. |

| α-Haloketones | Furans (via Paal-Knorr synthesis) | Versatile building blocks in organic synthesis. |

Emerging Applications in Chemical Science and Technology

The future applications of this compound and its derivatives are likely to be influenced by broader trends in the chemical industry, such as the growing demand for specialty chemicals, pharmaceuticals, and sustainable technologies. futuremarketinsights.comresearchandmarkets.com

In the realm of medicinal chemistry, the lipophilic nature of the molecule, conferred by the aromatic ring and alkyl groups, combined with the hydrogen bond accepting capability of the carbonyl and methoxy groups, makes it an interesting starting point for the design of new bioactive molecules. studyraid.com Modifications of the core structure could lead to compounds that interact with various biological targets.

In materials science, aromatic ketones can be used as photoinitiators in polymerization processes. The specific substitution pattern of this compound might influence its photochemical properties, a possibility that warrants further investigation. Furthermore, the development of bio-based ketones is an emerging trend, and future research could explore the synthesis of this compound from renewable feedstocks. researchandmarkets.com The broader ketone market is expanding, with applications in pharmaceuticals, functional foods, and cosmetics, suggesting a favorable outlook for the discovery and utilization of novel ketone structures. marketsandmarkets.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-one, and how can reaction conditions be optimized?

- Methodology : Friedel-Crafts acylation is a common approach, using methoxy-substituted toluene derivatives and methylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction optimization includes controlling temperature (0–5°C), stoichiometry (1:1.2 substrate:acylating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Data Consideration : Monitor regioselectivity using NMR to confirm substitution at the 2-methoxy-5-methylphenyl group. Impurity profiles (e.g., para-substituted byproducts) should be analyzed via GC-MS or HPLC .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement. Key parameters: R-factor < 0.05, bond length/angle deviations within 0.01 Å and 1° .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), methylpropanone carbonyl (δ ~207 ppm), and aromatic protons (δ 6.5–7.2 ppm) .

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What chromatographic methods are suitable for assessing purity and detecting synthetic byproducts?

- Methodology :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile/water 70:30), flow rate 1 mL/min, UV detection at 254 nm. Relative retention times for impurities (e.g., 2-methylpropan-1-one derivatives) should be calibrated against standards .

- GC-MS : Splitless injection, He carrier gas, DB-5MS column. Monitor for methyl migration byproducts (e.g., 1-(4-methoxy-3-methylphenyl) isomers) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methoxy-methylphenyl group in electrophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-rich regions (methoxy O-atom directs electrophiles to ortho/para positions). Compare with experimental substituent effects in nitration or halogenation reactions .

- Kinetic Studies : Track reaction rates under varying conditions (e.g., HNO₃/H₂SO₄ nitration) to quantify para/ortho substitution ratios via HPLC .

Q. What strategies mitigate challenges in crystallographic refinement for this compound, particularly disorder in the methylpropanone moiety?

- Methodology :

- Disorder Modeling : Use SHELXL’s PART instruction to split disordered atoms, refining occupancy factors and anisotropic displacement parameters. Validate with R1 convergence (< 5%) and Hirshfeld surface analysis .

- Twinned Data : Apply SCALEPACK for intensity integration and TWIN/BASF commands in SHELXL to handle non-merohedral twinning .

Q. How does solvatochromism affect the compound’s UV-Vis spectral properties, and what implications does this have for photochemical studies?

- Methodology :

- Solvent Polarity Studies : Measure λmax in solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate shifts with Kamlet-Taft parameters using multivariate regression .

- TD-DFT Simulations : Compare computed excitation energies (CAM-B3LYP/def2-TZVP) with experimental spectra to assign electronic transitions (e.g., π→π* in the aromatic ketone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.